molecular formula C49H78O18 B119342 Zizyphoiside E CAS No. 156436-85-0

Zizyphoiside E

Cat. No.: B119342
CAS No.: 156436-85-0
M. Wt: 955.1 g/mol
InChI Key: MKPLIDATQPIMFJ-UHFFFAOYSA-N
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Description

Zizyphoiside E is a natural product found in Alphitonia zizyphoides with data available.

Properties

CAS No.

156436-85-0

Molecular Formula

C49H78O18

Molecular Weight

955.1 g/mol

IUPAC Name

[6-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)38(27(52)19-59-41)65-43-36(57)39(32(53)28(18-50)63-43)66-42-34(55)33(54)37(23(3)61-42)62-24(4)51/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3

InChI Key

MKPLIDATQPIMFJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C

Synonyms

4-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin
zizyphoiside E

Origin of Product

United States

Q & A

Q. How should researchers address contradictory bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct systematic meta-analysis by comparing assay conditions (e.g., cell lines, exposure durations, batch variability). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate conflicting experiments under harmonized protocols and report raw data in supplementary materials .

Q. What experimental designs are recommended for in vivo studies of this compound to ensure translational relevance?

  • Methodological Answer : Employ dose-response studies in rodent models, incorporating pharmacokinetic profiling (e.g., plasma half-life via LC-MS). Include sham and disease-model controls. Adhere to ARRIVE guidelines for ethical reporting and validate findings across multiple cohorts to mitigate inter-individual variability .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardize protocols using SOPs (e.g., cell passage number, serum lot consistency). Validate compound purity (>95% by HPLC) and stability (e.g., degradation under storage conditions). Share raw datasets and analytical codes via repositories like Zenodo to enable independent verification .

Q. What strategies optimize the development of analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Use hyphenated techniques (e.g., LC-MS/MS) with internal standards (e.g., deuterated analogs). Validate methods per ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates. Test matrix effects (e.g., plasma vs. tissue homogenates) and document extraction efficiencies .

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Employ computational tools (e.g., DFT for transition-state analysis) to refine reaction pathways. Optimize protecting group strategies and catalytic conditions (e.g., enantioselective enzymes). Track intermediates via TLC/HPLC and characterize critical steps with in situ IR or NMR .

Q. What approaches resolve mechanistic ambiguities in this compound’s reported signaling pathway modulation?

  • Methodological Answer : Combine omics techniques (transcriptomics/proteomics) with CRISPR-based gene silencing to identify target pathways. Use phospho-specific antibodies for kinase activity assays. Cross-reference findings with pathway databases (KEGG, Reactome) and validate via rescue experiments .

Q. How should cross-species variability in this compound’s metabolic processing be investigated?

  • Methodological Answer : Perform comparative metabolism studies using microsomal preparations (e.g., human vs. murine CYP450 enzymes). Identify metabolites via UPLC-QTOF and assess bioactivity. Use phylogenetic analysis to correlate metabolic rates with enzyme homology and prioritize in vitro models with human relevance .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. Use tools like RevMan for meta-analysis and publish negative results to reduce publication bias .
  • Ethical Compliance : For human cell lines, obtain IRB approval and document provenance. Adhere to Nagoya Protocol for plant-derived materials .
  • Computational Integration : Validate docking predictions (e.g., AutoDock Vina) with mutagenesis studies and molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

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